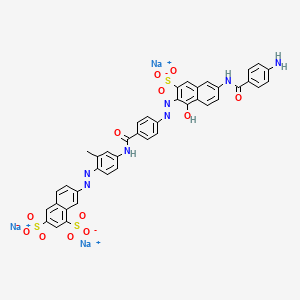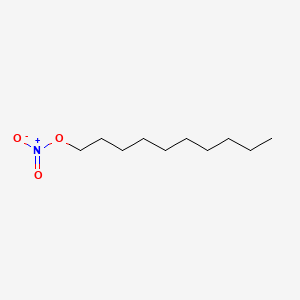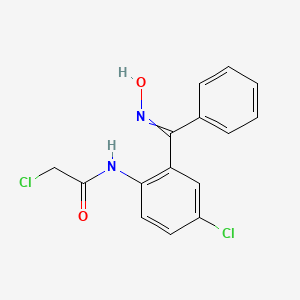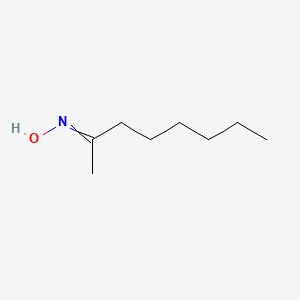
2-Octanone oxime
Übersicht
Beschreibung
2-Octanone oxime is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation
Iwahama et al. (2000) demonstrated the use of N-hydroxyphthalimide (NHPI) combined with a Co species for the efficient catalytic oxidation of alcohols, including 2-octanol to 2-octanone, with molecular oxygen. This process was enhanced by adding benzoic acid and allowed for the oxidation of primary alcohols to carboxylic acids and vic-diols to 1,2-diketones or carboxylic acids, depending on their structure. This study presents a significant advancement in the field of alcohol oxidation to carbonyl compounds (Iwahama et al., 2000).
Oxime Reactivity
Bolotin et al. (2016) investigated the nucleophilicity of various oxime species, including ketoximes like cyclohexanone oxime and benzophenone oxime. They examined their reactions with 2-nitrilium closo-decaborate clusters, revealing insights into the reactivity of oximes and the mechanism of these reactions. This research contributes to the understanding of oxime chemistry and its potential applications in organic synthesis (Bolotin et al., 2016).
Interfacial Activity
Szymanowski et al. (1992) studied the interfacial activity of 1-(2′-hydroxy-5′-methylphenyl)-1-decanone oxime in various systems. They observed changes in interfacial character and the influence of diluents like toluene on the association and formation of solvates. This research highlights the importance of oximes in altering interfacial properties, which can be crucial in fields like material science and surface chemistry (Szymanowski et al., 1992).
Hazard Evaluation in Oxidation Processes
Sun et al. (2019) evaluated the hazards associated with the catalytic oxidation of 2-octanol to 2-octanone using hydrogen peroxide. They employed various calorimetric techniques to identify safety issues and reaction pathways, providing essential data for safer operating measures in the industrial oxidation of alcohols (Sun et al., 2019).
Erythrina Alkaloids Synthesis
Clair et al. (1950) explored the synthesis of Erythrina alkaloids, using 2-cyclohexanone acetic acid ethyl ester oxime. Their work contributes to the understanding of the synthesis and configuration of complex organic compounds, which is vital in medicinal chemistry and drug development (Clair et al., 1950).
Eigenschaften
CAS-Nummer |
7207-49-0 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(NE)-N-octan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(2)9-10/h10H,3-7H2,1-2H3/b9-8+ |
InChI-Schlüssel |
GZRPVYSKBVDCBV-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCCC/C(=N/O)/C |
SMILES |
CCCCCCC(=NO)C |
Kanonische SMILES |
CCCCCCC(=NO)C |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
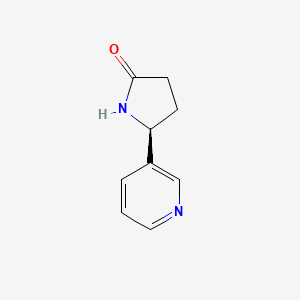
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B1617115.png)
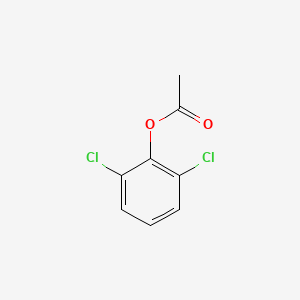
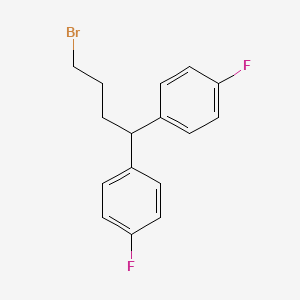

![(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B1617119.png)

